1-Butanamine, 4-chloro-N-methyl-, hydrochloride

Vue d'ensemble

Description

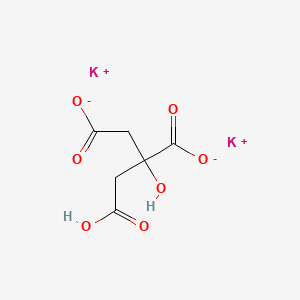

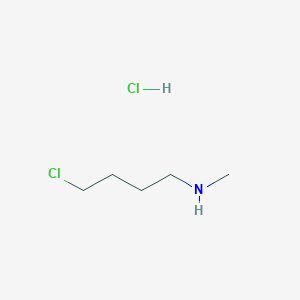

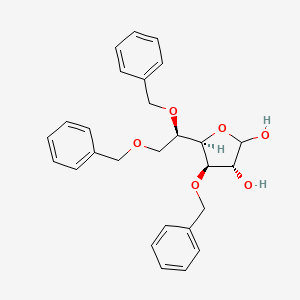

“1-Butanamine, 4-chloro-N-methyl-, hydrochloride” is a chemical compound with the CAS Number: 365432-21-9 . It has a molecular weight of 158.07 . The compound is also known as 4-Chloro-N-methylbutan-1-amine hydrochloride .

Molecular Structure Analysis

The molecular formula of “this compound” is C5H13Cl2N . The InChI code is 1S/C5H12ClN.ClH/c1-7-5-3-2-4-6;/h7H,2-5H2,1H3;1H . This indicates that the molecule consists of a butanamine backbone with a chlorine atom at the 4th carbon and a methyl group attached to the nitrogen atom .Physical And Chemical Properties Analysis

The compound has a density of 0.9±0.1 g/cm³ . It has a boiling point of 156.2±23.0 °C at 760 mmHg . The vapor pressure is 2.9±0.3 mmHg at 25°C . The compound has a flash point of 48.2±22.6 °C . The index of refraction is 1.426 .Applications De Recherche Scientifique

Excretion and Detection in Biological Specimens : A study by Kintz (1997) focused on the identification and excretion patterns of N-methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine (MBDB) and its metabolite in urine, saliva, and sweat. This research is significant for forensic toxicology and drug testing, demonstrating the detectability of these compounds in various biological specimens after oral administration (Kintz, 1997).

Neuroprotective Effects : Hicks, Ward, and O'Neill (2000) explored the neuroprotective properties of certain Ca(2+) channel blockers, including LY042826, a compound related to 1-butanamine, 4-chloro-N-methyl-, hydrochloride. Their findings suggest potential therapeutic applications for this compound in treating brain injuries caused by ischemia (Hicks et al., 2000).

Identification and Differentiation of Derivatives : Nichols et al. (1986) and Noggle et al. (1991) conducted studies on derivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine. These studies are crucial for the identification and differentiation of various derivatives, aiding in forensic analysis and the development of new pharmacological classes (Nichols et al., 1986), (Noggle et al., 1991).

Thermodynamic and Thermophysical Properties : Das et al. (1993) investigated the thermodynamic and thermophysical properties of organic nitrogen compounds, including 1- and 2-butanamine. Understanding these properties is essential for the application of these compounds in various scientific fields (Das et al., 1993).

Pharmacological and Toxicological Studies : Research on MBDB, a related compound, includes studies on its pharmacology and toxicology. Carter et al. (2000) reported on deaths associated with MBDB misuse, contributing to the broader understanding of the safety profile and risks of related compounds (Carter et al., 2000).

Development of Novel Antagonists : Harrison et al. (2001) discussed the development of a neurokinin-1 receptor antagonist, highlighting the potential medical applications of derivatives of 1-butanamine in treating conditions such as emesis and depression (Harrison et al., 2001).

Antifungal Applications : Arika et al. (1990) investigated the antifungal agent Butenafine, a benzylamine derivative, for its efficacy against dermatophytosis. This research demonstrates the potential of 1-butanamine derivatives in developing effective antifungal treatments (Arika et al., 1990).

Safety and Hazards

The compound is considered hazardous. It is highly flammable and harmful if swallowed . It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include wearing protective clothing and eye protection, and using the compound only in well-ventilated areas .

Propriétés

IUPAC Name |

4-chloro-N-methylbutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12ClN.ClH/c1-7-5-3-2-4-6;/h7H,2-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXEXDVQAAFCRLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCCCl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00717727 | |

| Record name | 4-Chloro-N-methylbutan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00717727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

365432-21-9 | |

| Record name | 4-Chloro-N-methylbutan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00717727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Hydrazino-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B3051776.png)

![2,3,7,8-Tetrachloropyrazino[2,3-g]quinoxaline](/img/structure/B3051787.png)

![7-Methylpyrido[2,3-D]pyrimidine-2,4-diol](/img/structure/B3051794.png)